

physical and chemical properties of methyl 2,2,2-trimethoxyacetate

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Compound of Interest

Compound Name: Methyl 2,2,2-trimethoxyacetate

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Methyl 2,2,2-trimethoxyacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is a carboxylic acid ester characterized by a central carbon atom bonded to three methoxy groups and a methyl ester functionality. Its unique orthoester-like structure suggests potential applications in organic synthesis and medicinal chemistry, where the strategic introduction of methyl and methoxy groups can influence a molecule's physicochemical and biological properties. This document provides a detailed overview of the known physical, chemical, and safety data for **methyl 2,2,2-trimethoxyacetate**, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **methyl 2,2,2-trimethoxyacetate** are summarized below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.

Physical Properties

Property	Value	Source
Molecular Formula	C6H12O5	[1]
Molecular Weight	164.16 g/mol	[1]
Appearance	Colorless liquid	
Density	1.129 g/mL at 25 °C	[1]
Boiling Point	70 °C at 8 Torr	[1]
Flash Point	82 °C	[1]
Refractive Index	n20/D 1.413	[1]

Chemical Identifiers

Identifier	Value	Source
CAS Number	18370-95-1	[1]
SMILES	COC(=O)C(OC)(OC)OC	
InChI	InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3	

Chemical Reactivity and Stability

While specific reactivity studies on **methyl 2,2,2-trimethoxyacetate** are not extensively documented in publicly available literature, its chemical behavior can be inferred from its structural features, namely the ester and orthoester-like functionalities.

Hydrolysis: Like other esters, **methyl 2,2,2-trimethoxyacetate** is susceptible to hydrolysis under both acidic and basic conditions.

- **Acid-Catalyzed Hydrolysis:** In the presence of a strong acid and water, the ester will likely hydrolyze to form 2,2,2-trimethoxyacetic acid and methanol. The orthoester-like moiety may also be sensitive to acidic conditions, potentially leading to further decomposition.

- **Base-Catalyzed Saponification:** Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, is expected to yield the corresponding carboxylate salt (sodium or lithium 2,2,2-trimethoxyacetate) and methanol. The general mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Stability: The compound should be stored in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent decomposition.

Experimental Protocols

The following section details a published experimental protocol for the synthesis of **methyl 2,2,2-trimethoxyacetate**.

Synthesis of Methyl 2,2,2-trimethoxyacetate

This protocol describes a two-step synthesis starting from methyl 2,2-dichloro-2-methoxyacetate.

Step 1: Reaction with Methanol and Pyridine

- **Materials:**
 - Methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.)
 - Anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.)
 - Anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.)
 - Anhydrous ether (150 mL)
- **Procedure:** a. Add methyl 2,2-dichloro-2-methoxyacetate to a 500 mL round bottom flask. b. Cool the reaction flask to 0 °C in an ice bath. c. Slowly add anhydrous methanol over 5 minutes with stirring. d. Immediately dilute the reaction mixture with anhydrous ether. e. Maintaining the temperature at 0 °C, slowly add anhydrous pyridine through a constant pressure dropping funnel over 1 hour. f. After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes. g. Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form. h. Filter the mixture through a fritted glass filter and wash the collected solid with ether. i.

Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.

Step 2: Reaction with Pyrrolidine and Purification

- Materials:
 - Light yellow oil from Step 1
 - Pyrrolidine (25 mL)
- Procedure: a. Cool the oily substance to 0 °C in an ice bath. b. Add pyrrolidine dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color. c. After the addition, continue stirring at 0 °C for 30 minutes. d. Perform vacuum distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C. e. Collect the final product, **methyl 2,2,2-trimethoxyacetate**, at 2 Torr and 58 °C as a colorless liquid (yield: 44 g, 80%).

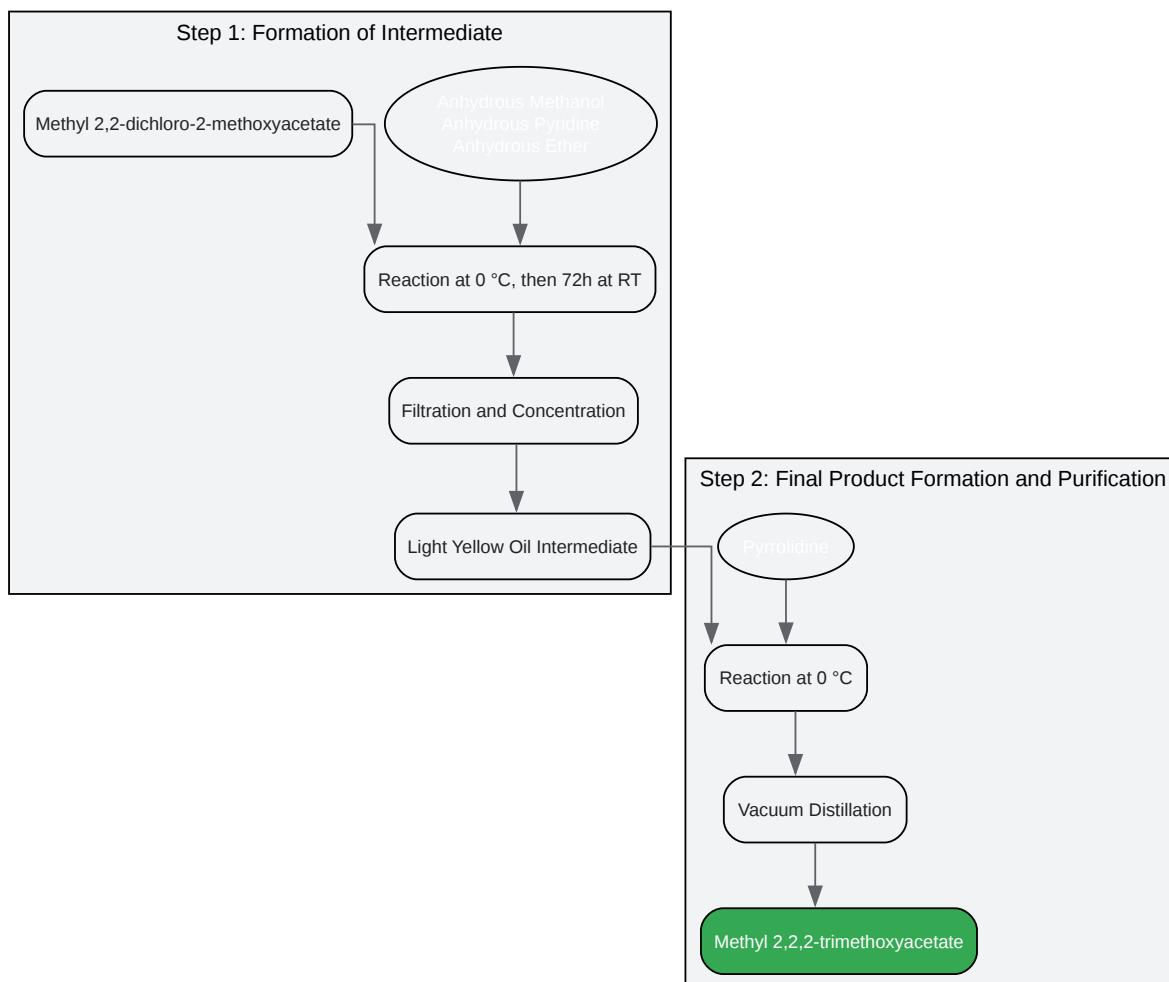
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ¹H NMR (400 MHz, DMSO-d6): δ 3.80 (s, 3H), 3.30 (s, 9H).
- Mass Spectrometry (EI): Molecular ion peak (M+) at m/z 145.

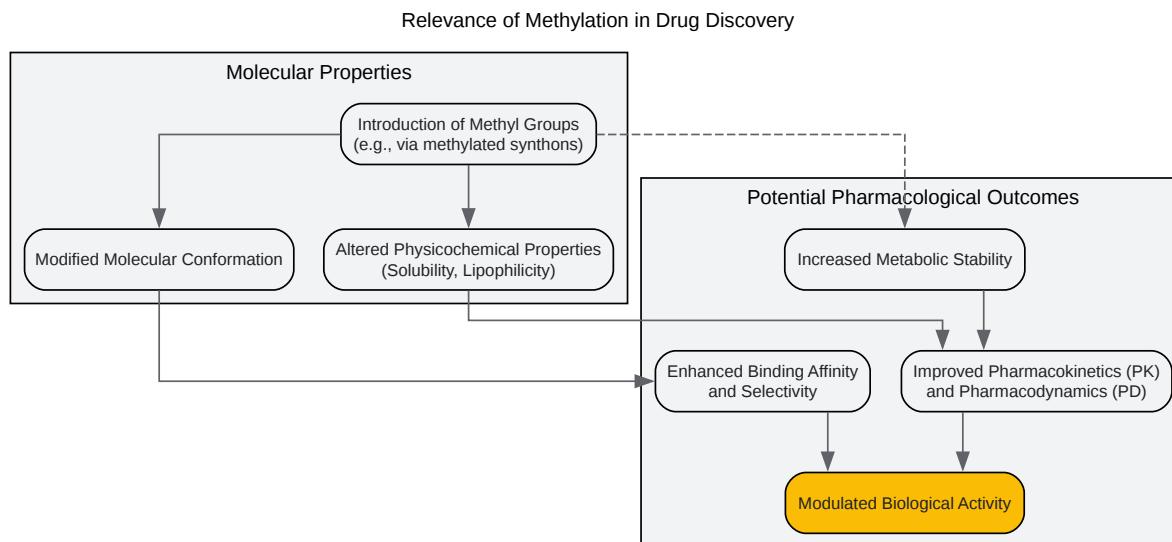
Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical diagram of the potential relevance of methylated compounds in drug discovery.

Synthesis Workflow for Methyl 2,2,2-trimethoxyacetate

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Caption: Synthesis workflow for **methyl 2,2,2-trimethoxyacetate**.



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References

- 1. chembk.com [chembk.com]
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